molecular formula C17H14O4S B11430938 3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one

3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one

Cat. No.: B11430938
M. Wt: 314.4 g/mol
InChI Key: QJZBKHLQLMEOGM-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHYLBENZENESULFONYL)-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 3,4-dimethylbenzenesulfonyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-2H-CHROMEN-2-ONE typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with a suitable chromen-2-one derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The reaction conditions often require refluxing the mixture to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLBENZENESULFONYL)-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-(3,4-DIMETHYLBENZENESULFONYL)-2H-CHROMEN-2-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal cellular processes, making the compound useful in studying various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-DIMETHYLBENZENESULFONYL)-2H-CHROMEN-2-ONE is unique due to the combination of its chromen-2-one core and the 3,4-dimethylbenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C17H14O4S

Molecular Weight

314.4 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)sulfonylchromen-2-one

InChI

InChI=1S/C17H14O4S/c1-11-7-8-14(9-12(11)2)22(19,20)16-10-13-5-3-4-6-15(13)21-17(16)18/h3-10H,1-2H3

InChI Key

QJZBKHLQLMEOGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O)C

Origin of Product

United States

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